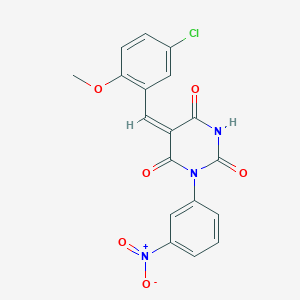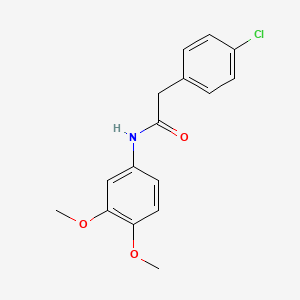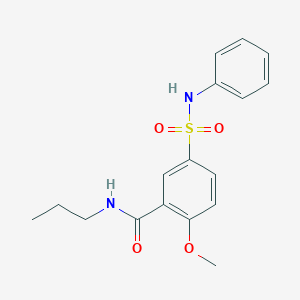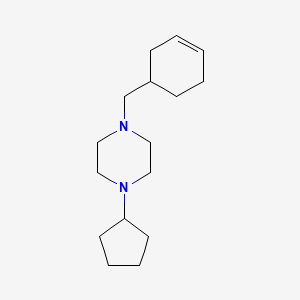![molecular formula C20H22N2O3 B5174982 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one](/img/structure/B5174982.png)
2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one, also known as EMPPAI, is a synthetic compound that has been extensively studied for its potential use in scientific research. EMPPAI belongs to the class of indole compounds and has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one is not fully understood, but it is believed to involve the chelation of metal ions, which leads to the formation of a stable complex. This complex can then be detected using fluorescence spectroscopy, making 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one a valuable tool for studying metal ion-mediated biological processes.
Biochemical and Physiological Effects:
2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one has been shown to possess antioxidant properties, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one in lab experiments is its high sensitivity and selectivity for metal ions, which makes it a valuable tool for studying metal ion-mediated biological processes. However, one of the limitations of using 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one in scientific research, including its potential use in the development of new therapeutic agents for the treatment of oxidative stress-related diseases. It may also be used in the development of new diagnostic tools for the detection of metal ion-mediated biological processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one and its potential applications in various biological processes.
Métodos De Síntesis
The synthesis of 2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one involves several steps, including the condensation of 2-acetylphenylhydrazine with ethyl acetoacetate, followed by the addition of propionyl chloride and the subsequent cyclization of the resulting intermediate. The final product is obtained through the treatment of the cyclized intermediate with methyl iodide.
Aplicaciones Científicas De Investigación
2-ethoxy-2-methyl-1-[(2-propionylphenyl)amino]-1,2-dihydro-3H-indol-3-one has been extensively used in scientific research for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been shown to possess antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-ethoxy-2-methyl-1-(2-propanoylanilino)indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-18(23)14-10-6-8-12-16(14)21-22-17-13-9-7-11-15(17)19(24)20(22,3)25-5-2/h6-13,21H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXGCVBGXKIUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1NN2C3=CC=CC=C3C(=O)C2(C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5174936.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5174944.png)
![dimethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5174951.png)


![5-chloro-2-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5174975.png)
![2-bromo-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5174979.png)
![[2-(1H-benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B5174987.png)

